2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Catalog No.
S2924760
CAS No.
2189499-00-9
M.F
C13H14N4O2
M. Wt
258.281
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-tri...

CAS Number

2189499-00-9

Product Name

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

IUPAC Name

(4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Molecular Formula

C13H14N4O2

Molecular Weight

258.281

InChI

InChI=1S/C13H14N4O2/c1-19-12-4-2-10(3-5-12)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3

InChI Key

FAZOGMGZWJBLPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3

solubility

not available

The compound 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a hybrid molecule that combines the structural features of an azetidine ring, a triazole moiety, and a methoxybenzoyl substituent. The triazole ring is characterized by its five-membered structure containing three nitrogen atoms and two carbon atoms, making it an important scaffold in medicinal chemistry due to its diverse biological activities and stability. The presence of the azetidine ring adds to the compound's potential as a bioactive agent, while the methoxybenzoyl group may enhance its solubility and bioavailability.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used method for synthesizing 1,2,3-triazoles. It involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole structure .
  • Formation of Azetidine Ring: The azetidine moiety can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds .
  • Substitution Reactions: The methoxybenzoyl group can be introduced via acylation reactions with suitable derivatives of benzoic acid.

Compounds containing triazole moieties have been extensively studied for their biological activities. They exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Many triazole derivatives show significant antibacterial and antifungal properties.
  • Anticancer Potential: Some studies indicate that triazole-containing compounds can inhibit cancer cell proliferation by modulating various signaling pathways.
  • Anti-inflammatory Effects: Certain triazoles have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The synthesis of 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can be accomplished through several methods:

  • Click Chemistry: Utilizing copper-catalyzed cycloaddition between azides and alkynes to form the triazole unit.
  • Azetidine Formation: This can be achieved through cyclization reactions or by using pre-synthesized azetidine derivatives.
  • Acylation: The introduction of the methoxybenzoyl group can be performed through acylation reactions with activated carboxylic acid derivatives.

These methods allow for the efficient construction of the target compound while maintaining functional group integrity .

The unique structure of 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole makes it suitable for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Biology: It can be used as a tool compound to study biological processes involving triazole and azetidine structures.
  • Material Science: Triazole-containing compounds are also explored for their properties in materials chemistry due to their stability and reactivity.

Interaction studies involving 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific protein targets.
  • In Vitro Assays: To evaluate its biological activity against different cell lines or pathogens.
  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the compound affect its biological properties .

Several compounds share structural features with 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole. Here are some similar compounds:

Compound NameStructure FeaturesUnique Attributes
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-5-carboxamideIndole core with a triazole ringExhibits distinct biological activity due to indole structure
4-(1H-1,2,3-triazol-4-yl)-N,N-dimethylbenzamideTriazole linked to benzamideKnown for anti-cancer properties
5-(4-methoxyphenyl)-1H-1,2,3-triazoleTriazole with methoxy substitutionDisplays potent antimicrobial activity

Uniqueness

The uniqueness of 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole lies in its combination of an azetidine ring with a methoxybenzoyl group and a triazole unit. This combination not only enhances its solubility and stability but also potentially broadens its spectrum of biological activity compared to other similar compounds. The presence of both nitrogen-rich triazole and azetidine rings allows for diverse interactions within biological systems that may not be present in simpler analogs .

XLogP3

1.1

Dates

Last modified: 08-17-2023

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